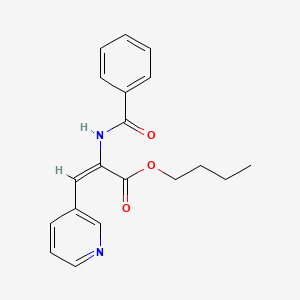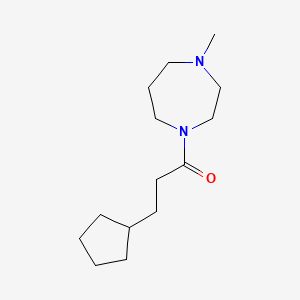![molecular formula C16H17Cl3N4O B5311040 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3,4-dichlorobenzyl)piperazine](/img/structure/B5311040.png)
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3,4-dichlorobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3,4-dichlorobenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3,4-dichlorobenzyl)piperazine is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. It has been found to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression.
Biochemical and Physiological Effects:
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3,4-dichlorobenzyl)piperazine has been found to have various biochemical and physiological effects. Some of these effects include:
1. Anticancer Properties: This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
2. Anxiolytic and Anticonvulsant Properties: This compound has been found to have anxiolytic and anticonvulsant properties by modulating the activity of neurotransmitters such as GABA and glutamate.
3. Antimicrobial Properties: This compound has been found to have activity against a wide range of bacteria and fungi by disrupting their cell membranes and inhibiting their growth.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3,4-dichlorobenzyl)piperazine in lab experiments has both advantages and limitations. Some of the advantages include:
1. Potent Activity: This compound has been found to have potent activity against cancer cells and various microorganisms.
2. Low Toxicity: This compound has been found to have low toxicity in animal studies, making it a promising candidate for further research.
3. Versatile Applications: This compound has potential applications in various fields of scientific research.
Some of the limitations of using this compound in lab experiments include:
1. Limited Availability: This compound is not widely available, and its synthesis can be challenging.
2. Lack of Clinical Studies: There is a lack of clinical studies on the safety and efficacy of this compound in humans.
3. Potential Side Effects: The potential side effects of this compound are not well understood, and further research is needed to determine its safety profile.
Orientations Futures
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3,4-dichlorobenzyl)piperazine has potential applications in various fields of scientific research. Some of the future directions for research include:
1. Development of Novel Anticancer Agents: Further research is needed to explore the potential of this compound as a novel anticancer agent.
2. Neurological Disorders: This compound has potential applications in the treatment of neurological disorders such as epilepsy and anxiety.
3. Antimicrobial Agents: This compound has potential applications as an antimicrobial agent, and further research is needed to explore its potential in this area.
4. Safety and Efficacy: Further clinical studies are needed to determine the safety and efficacy of this compound in humans.
In conclusion, 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3,4-dichlorobenzyl)piperazine is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore its potential as a novel anticancer agent, treatment for neurological disorders, and antimicrobial agent.
Méthodes De Synthèse
The synthesis of 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3,4-dichlorobenzyl)piperazine involves the reaction of 3,4-dichlorobenzyl chloride with 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3,4-dichlorobenzyl)piperazine has been studied for its potential applications in various fields of scientific research. Some of the areas of research include:
1. Cancer Research: Studies have shown that this compound has potential anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo.
2. Neuroscience Research: This compound has also been studied for its potential use in treating neurological disorders such as epilepsy and anxiety. It has been found to have anxiolytic and anticonvulsant properties.
3. Infectious Disease Research: This compound has been investigated for its potential use as an antimicrobial agent. It has been found to have activity against a wide range of bacteria and fungi.
Propriétés
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl3N4O/c1-21-15(14(19)9-20-21)16(24)23-6-4-22(5-7-23)10-11-2-3-12(17)13(18)8-11/h2-3,8-9H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOKWHVJRMTASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5310962.png)

![3-chlorobenzo[b]-1,6-naphthyridine-4-carbonitrile](/img/structure/B5310973.png)
![2-[2-(2-bromophenyl)vinyl]-4-quinolinol](/img/structure/B5310980.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(tetrahydro-2H-pyran-4-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5310981.png)
![N-allyl-N-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-2-propen-1-amine oxalate](/img/structure/B5310994.png)

![3-[2-(2-hydroxyethyl)-1-piperidinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B5311017.png)
![rel-(1R,3S)-3-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclohexanecarboxamide hydrochloride](/img/structure/B5311023.png)
![2-butyl-5-imino-6-(4-isopropylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5311049.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-3-methylbenzamide](/img/structure/B5311063.png)
![4-(cyclopropylmethyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5311068.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(4-pyridinylmethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5311073.png)
